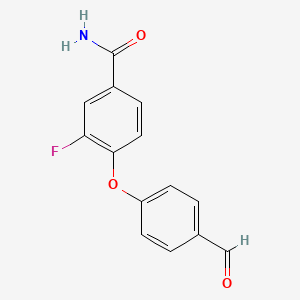

3-Fluoro-4-(4-formylphenoxy)benzamide

Description

Contextualization within Halogenated Benzamide (B126) Derivatives

Halogenated benzamide derivatives represent a significant class of compounds in medicinal chemistry and materials science. The incorporation of halogen atoms, such as fluorine, into the benzamide scaffold can profoundly influence the molecule's physicochemical and biological properties. nih.govacs.org Fluorine, in particular, is known to enhance metabolic stability, improve binding affinity to biological targets, and modulate lipophilicity, all of which are critical parameters in drug design. nih.govbenthamscience.comresearchgate.net

The presence of the fluorine atom at the 3-position of the benzamide ring in 3-Fluoro-4-(4-formylphenoxy)benzamide is strategic. It can influence the acidity of the amide proton and the electron density of the aromatic ring, thereby affecting its reactivity in subsequent chemical transformations. The broader class of halogenated benzamides has been investigated for a wide range of applications, including as radioligands for dopamine receptors and as potential therapeutic agents. nih.gov

Significance as a Chemical Intermediate and Synthetic Building Block

The primary significance of this compound lies in its utility as a chemical intermediate. Its bifunctional nature, possessing both a reactive aldehyde group and a modifiable benzamide moiety, allows for a diverse range of chemical transformations.

The 4-formylphenoxy group serves as a versatile synthetic handle. The aldehyde functionality can readily participate in a variety of reactions, including:

Reductive amination: to introduce diverse amine-containing substituents.

Wittig and related olefination reactions: to form carbon-carbon double bonds.

Condensation reactions: with various nucleophiles to form imines, oximes, and hydrazones.

Oxidation and reduction: to yield the corresponding carboxylic acid or alcohol, respectively.

This reactivity makes the compound a valuable precursor for the synthesis of a wide array of more complex molecules with potential applications in pharmaceuticals and materials science. usm.edutandfonline.com

The 3-fluorobenzamide moiety also contributes to the compound's role as a building block. The amide group can be hydrolyzed under certain conditions, and the aromatic ring can be further functionalized. The fluorine atom itself can influence the regioselectivity of subsequent electrophilic aromatic substitution reactions. The strategic placement of these functional groups within a diaryl ether framework provides a rigid scaffold that can be elaborated upon to generate libraries of compounds for screening and development.

Physicochemical Properties and Spectroscopic Data

While specific experimental data for this compound is not extensively available in peer-reviewed literature, its properties can be inferred from analogous structures. The following tables provide representative data for similar halogenated and formyl-substituted aromatic compounds.

Table 1: Representative Physicochemical Properties of Related Aromatic Compounds

| Property | 4-Chlorobenzaldehyde | 4-Bromobenzaldehyde | 2,4-Dichlorobenzaldehyde |

| Melting Point (°C) | 46-49 | 56-58 | 69-72 |

| Boiling Point (°C) | 213-214 | 235 | 255 |

| Solubility | Sparingly soluble in water; soluble in organic solvents | Sparingly soluble in water; soluble in organic solvents | Insoluble in water; soluble in organic solvents |

This data is representative of halogenated benzaldehydes and is intended for illustrative purposes. mdpi.com

Table 2: Representative Spectroscopic Data for a Structurally Similar Compound (e.g., a 4-formylphenoxy derivative)

| Spectroscopic Technique | Characteristic Peaks |

| ¹H NMR (in CDCl₃, δ in ppm) | ~9.9 (s, 1H, -CHO), ~7.8 (d, 2H, Ar-H ortho to CHO), ~7.0-7.5 (m, Ar-H) |

| ¹³C NMR (in CDCl₃, δ in ppm) | ~191 (-CHO), ~164 (C=O, amide), ~118-160 (Ar-C) |

| IR (cm⁻¹) | ~3300-3100 (N-H stretch), ~1700 (C=O stretch, aldehyde), ~1660 (C=O stretch, amide), ~1600, 1500 (C=C stretch, aromatic) |

| Mass Spectrometry (MS) | Molecular ion peak corresponding to the compound's molecular weight |

This data is hypothetical and based on typical chemical shifts and vibrational frequencies for the functional groups present in this compound and its analogues. researchgate.netrsc.org

Synthetic Approaches

The synthesis of this compound would likely involve the formation of the diaryl ether bond as a key step. Two common methods for this transformation are the Ullmann condensation and nucleophilic aromatic substitution.

Ullmann Condensation: This classic method involves the copper-catalyzed reaction of an aryl halide with a phenol (B47542). wikipedia.orgchemeurope.combeilstein-journals.org In this case, one potential route would be the reaction of 3-fluoro-4-halobenzamide with 4-hydroxybenzaldehyde (B117250) in the presence of a copper catalyst and a base.

Nucleophilic Aromatic Substitution (SNAr): This reaction is particularly effective when the aromatic ring is activated by electron-withdrawing groups. beilstein-journals.orgnih.govnih.gov A plausible synthetic route would involve the reaction of 3,4-difluorobenzamide (B1297546) with 4-hydroxybenzaldehyde, where the fluorine at the 4-position is displaced by the phenoxide. The presence of the amide group would activate the ring towards nucleophilic attack.

This compound stands as a testament to the importance of strategically functionalized molecules in modern organic synthesis. Its identity as a halogenated benzamide derivative places it within a class of compounds with proven significance, particularly in medicinal chemistry. The combination of a reactive aldehyde and a fluorinated benzamide scaffold within a diaryl ether framework makes it a highly valuable and versatile chemical intermediate. As research continues to demand increasingly complex and tailored molecular architectures, the role of such well-designed building blocks is set to become even more crucial.

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-4-(4-formylphenoxy)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10FNO3/c15-12-7-10(14(16)18)3-6-13(12)19-11-4-1-9(8-17)2-5-11/h1-8H,(H2,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLRZKJKUWXRXFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)OC2=C(C=C(C=C2)C(=O)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80722536 | |

| Record name | 3-Fluoro-4-(4-formylphenoxy)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80722536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

676494-56-7 | |

| Record name | 3-Fluoro-4-(4-formylphenoxy)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=676494-56-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoro-4-(4-formylphenoxy)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80722536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Fluoro 4 4 Formylphenoxy Benzamide

Established Multi-Step Synthesis Pathways

The creation of the target molecule can be approached through three main strategic routes: building the ether linkage first, creating the amide from a nitrile precursor, or forming the amide bond via a carboxylic acid intermediate.

Ether Formation Reactions

The central structural feature of 3-Fluoro-4-(4-formylphenoxy)benzamide is the diaryl ether bond. Its formation is a critical step, typically achieved via nucleophilic aromatic substitution (SNAr) or a copper-catalyzed Ullmann condensation.

In the SNAr pathway, a fluoro-substituted benzene (B151609) ring, activated by an electron-withdrawing group, reacts with a phenoxide. For this specific synthesis, 3,4-difluorobenzamide (B1297546) (or its nitrile/acid precursor) can be reacted with 4-hydroxybenzaldehyde (B117250) in the presence of a base. The fluorine atom at position 4 is activated by the para-amide (or cyano/carboxyl) group and is preferentially displaced by the phenoxide nucleophile.

Alternatively, the Ullmann condensation provides a classic method for forming C-O bonds. wikipedia.org This reaction involves the coupling of an aryl halide with a phenol (B47542) in the presence of a copper catalyst, often at elevated temperatures. wikipedia.orgnih.gov For this synthesis, this would typically involve reacting 3-fluoro-4-halobenzamide with 4-hydroxybenzaldehyde using a copper(I) salt as a catalyst. organic-chemistry.org Modern variations of the Ullmann reaction have been developed that proceed under milder conditions through the use of specific ligands. organic-chemistry.orgbeilstein-journals.org

| Reaction Type | Aryl Substrate Example | Phenol Substrate | Typical Reagents | Reference |

| SNAr | 3,4-Difluorobenzonitrile | 4-Hydroxybenzaldehyde | K₂CO₃, DMSO | walisongo.ac.id |

| Ullmann Condensation | 3-Fluoro-4-iodobenzoic acid | 4-Hydroxybenzaldehyde | CuI, Base (e.g., Cs₂CO₃), Ligand | organic-chemistry.orgbeilstein-journals.org |

Nitrile Precursor Synthesis and Amide Hydrolysis

An effective strategy involves synthesizing the corresponding benzonitrile (B105546) derivative, 3-fluoro-4-(4-formylphenoxy)benzonitrile, followed by its partial hydrolysis to the primary amide.

The synthesis of the nitrile precursor is achieved using the ether formation reactions described previously (Section 2.1.1), starting with precursors like 3,4-difluorobenzonitrile. Once the diaryl ether nitrile is obtained, the crucial step is the selective partial hydrolysis of the nitrile group (-CN) to a primary amide group (-CONH₂). This transformation must be carefully controlled to prevent complete hydrolysis to the carboxylic acid. The reaction is often performed under alkaline conditions, for instance, using a sodium hydroxide (B78521) solution in an alcohol solvent, where reaction time and temperature are monitored to stop the reaction at the amide stage. semanticscholar.orgyoutube.com

| Step | Reactant | Transformation | Typical Reagents | Reference |

| 1. Ether Formation | 3,4-Difluorobenzonitrile + 4-Hydroxybenzaldehyde | SNAr | K₂CO₃, DMSO | walisongo.ac.id |

| 2. Partial Hydrolysis | 3-Fluoro-4-(4-formylphenoxy)benzonitrile | Nitrile to Amide | NaOH, Ethanol/Water | semanticscholar.org |

Amide Bond Forming Reactions via Coupling Strategies

This pathway involves the initial synthesis of 3-fluoro-4-(4-formylphenoxy)benzoic acid, which is then converted to the target benzamide (B126). The precursor benzoic acid is prepared using the ether formation strategies outlined in Section 2.1.1, starting with reagents such as 3-fluoro-4-halobenzoic acid.

Once the carboxylic acid is synthesized, the final step is the formation of the amide bond. Direct reaction of a carboxylic acid with ammonia (B1221849) is generally not feasible without high temperatures. luxembourg-bio.com Therefore, the carboxylic acid must first be "activated." This is commonly achieved using coupling reagents like carbodiimides. luxembourg-bio.comresearchgate.net Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. wikipedia.orgchemistrysteps.comthermofisher.com This intermediate is then readily attacked by an amine (in this case, an ammonia source) to form the stable amide bond, releasing a urea (B33335) byproduct. wikipedia.org

Reaction Condition Optimization and Yield Enhancement

Optimizing reaction conditions is paramount for maximizing the yield and purity of this compound. Key parameters include the choice of solvent, reaction temperature, and the selection and loading of catalysts or reagents.

Solvent Effects and Temperature Regimes

The choice of solvent and the operating temperature are critical and depend on the specific reaction being performed.

For Ether Formation: SNAr and Ullmann reactions typically require polar aprotic solvents that can dissolve the reactants and stabilize charged intermediates. Dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and N-methylpyrrolidone (NMP) are commonly used. wikipedia.orgfishersci.co.uk These reactions often necessitate elevated temperatures, ranging from 80 °C to over 200 °C, particularly for less reactive aryl halides in Ullmann condensations. wikipedia.orgnih.govfishersci.co.uk However, modern catalyzed systems can sometimes proceed at lower temperatures. beilstein-journals.org

For Amide Coupling: Reactions involving carbodiimide (B86325) coupling agents are often carried out in less polar, non-aqueous solvents like dichloromethane (B109758) (CH2Cl2) or tetrahydrofuran (B95107) (THF) at room temperature to protect the highly reactive O-acylisourea intermediate from hydrolysis. thermofisher.comcreative-proteomics.com

| Reaction Type | Common Solvents | Typical Temperature Range |

| SNAr Ether Synthesis | DMSO, DMF, NMP | 80–150 °C |

| Ullmann Ether Synthesis | DMF, Acetonitrile, Dioxane | 90–210 °C |

| Carbodiimide Amide Coupling | Dichloromethane (DCM), THF | 0 °C to Room Temperature |

Catalyst Selection and Loading (e.g., Carbodiimides, Potassium Carbonate, Quaternary Ammonium Salts)

The appropriate selection of catalysts and reagents is essential for driving the synthetic reactions to completion with high efficiency.

Potassium Carbonate (K₂CO₃): This inorganic base is widely used in SNAr and Williamson-type ether syntheses. fishersci.co.uknih.gov Its primary role is to deprotonate the hydroxyl group of 4-hydroxybenzaldehyde, forming a more nucleophilic phenoxide anion. youtube.com Being a relatively weak and inexpensive base, it is a practical choice for large-scale synthesis. vedantu.com It is typically used in stoichiometric excess in a polar aprotic solvent. walisongo.ac.id

Carbodiimides (DCC, EDC): These are not catalysts but coupling reagents used in stoichiometric amounts for amide bond formation. chemistrysteps.com They activate the carboxylic acid group, enabling its reaction with an amine under mild conditions. luxembourg-bio.comthermofisher.com The reaction proceeds through an O-acylisourea intermediate, and the choice between DCC and EDC often depends on solubility requirements; EDC is water-soluble, while DCC and its urea byproduct are not, which can simplify purification by filtration. chemistrysteps.comthermofisher.com

Quaternary Ammonium Salts (QAS): These compounds, such as tetrabutylammonium (B224687) bromide (TBAB), can function as phase-transfer catalysts (PTCs). google.combiomedres.us In a two-phase system (e.g., a solid base like K₂CO₃ and an organic solvent), a QAS can facilitate the transfer of the phenoxide anion from the solid or aqueous phase into the organic phase where the reaction with the aryl halide occurs. google.comsmujo.id This can increase reaction rates and allow for milder conditions. The catalytic activity of a QAS is related to the lipophilicity of its cation. biomedres.us

Advanced and Sustainable Synthetic Approaches

The industrial-scale synthesis of complex molecules like this compound necessitates robust and scalable processes. Key challenges in scaling up the synthesis include ensuring consistent product quality, managing reaction exotherms, and minimizing waste. researchgate.netyoutube.com Process development for large-scale production typically involves a multi-stage approach, from initial route scouting to process optimization and validation. youtube.com

A critical aspect of large-scale amide synthesis is the selection of appropriate coupling reagents that are effective, affordable, and easy to handle. researchgate.net While over 200 activators for amide coupling reactions have been developed, only a select few are suitable for industrial applications due to these practical considerations. researchgate.net For a molecule with the structural complexity of this compound, which involves the formation of both an ether and an amide bond, a convergent synthesis strategy is often preferred on a large scale. This involves the separate synthesis of key intermediates, which are then combined in the final steps.

The synthesis of the diaryl ether component is a crucial step. Traditional methods like the Ullmann condensation often require harsh reaction conditions. acs.org More contemporary methods, such as palladium-catalyzed C-O cross-coupling reactions, offer milder conditions and broader functional group tolerance, making them more amenable to large-scale production. acs.org

| Nucleophilic Aromatic Substitution (SNAr) | Can be highly efficient with activated substrates | Requires specific electronic properties of reactants | Substrate scope can be limited |

The final amidation step on a large scale would likely employ a highly efficient coupling agent to ensure high conversion and minimize side products. The choice of solvent and reaction conditions is also critical to ensure safety and minimize environmental impact. youtube.com

Continuous flow chemistry has emerged as a powerful tool for the synthesis of active pharmaceutical ingredients (APIs), offering advantages in safety, efficiency, and scalability over traditional batch methods. jst.org.inrsc.orgnih.gov The adaptation of the synthesis of this compound to a continuous flow process would likely involve a multi-step sequence, where different reactors are connected in series. rsc.org

The synthesis of the diaryl ether linkage can be effectively achieved in a continuous flow system. rsc.orglpp-group.comrsc.orgnih.gov For instance, nucleophilic aromatic substitution (SNAr) reactions to form diaryl ethers have been successfully translated from microwave-assisted batch processes to continuous flow, allowing for rapid heating and precise temperature control. lpp-group.com This enhanced control can lead to higher yields and fewer byproducts.

Amide bond formation is also well-suited for continuous flow synthesis. researchgate.netnih.govdigitellinc.com Flow processes can enable the use of highly reactive intermediates in a safe and controlled manner. acs.org For the synthesis of this compound, a potential multi-step flow process could involve:

A flow reactor for the synthesis of the diaryl ether intermediate.

An in-line purification or separation step to remove unreacted starting materials and byproducts.

A second flow reactor for the amidation reaction to form the final product.

Table 2: Parameters for Continuous Flow Synthesis of Key Moieties

| Parameter | Diaryl Ether Synthesis (SNAr) | Amide Formation |

|---|---|---|

| Reactor Type | Heated coil or microreactor | Packed-bed or microreactor |

| Temperature | Typically elevated (e.g., 150-200 °C) | Can vary from room temperature to elevated |

| Pressure | Often elevated to maintain solvent in liquid phase | Dependent on the specific reaction |

| Residence Time | Minutes | Seconds to minutes |

| Catalyst | May be homogeneous or heterogeneous | Can be enzyme-based or chemical |

The integration of these steps into a single, continuous process can significantly reduce production time and costs. rsc.org

Enzymatic and biocatalytic methods are gaining traction in the synthesis of pharmaceuticals due to their high selectivity, mild reaction conditions, and environmental benefits. preprints.org For the synthesis of fluorinated compounds like this compound, biocatalysis offers promising alternatives to traditional chemical methods.

While the direct enzymatic fluorination of the aromatic ring is challenging, enzymes can be employed for the construction of other key functionalities within the molecule. For instance, lipases and proteases are well-known for their ability to catalyze the formation of amide bonds under mild conditions. nih.gov These enzymes can exhibit high chemo- and regioselectivity, which can be advantageous in the synthesis of complex molecules. A chemoenzymatic strategy could be envisioned where a chemical method is used to construct the fluorinated diaryl ether core, followed by an enzymatic amidation step. unimi.it

Ene reductases have been used for the asymmetric synthesis of alkyl fluorides via the reduction of α-fluoroenones and α-fluoroenoates, demonstrating the potential of enzymes to handle fluorinated substrates. chemrxiv.org While not directly applicable to the aromatic fluorine in the target molecule, this highlights the growing toolbox of enzymes capable of performing selective transformations on fluorinated compounds.

Table 3: Potential Enzymatic Steps in the Synthesis of this compound

| Enzymatic Reaction | Enzyme Class | Potential Application | Advantages |

|---|---|---|---|

| Amide Bond Formation | Lipases, Proteases | Final amidation step | High selectivity, mild conditions, reduced waste |

| Aldehyde Formation | Oxidoreductases | Oxidation of a corresponding alcohol | High specificity, avoids harsh oxidizing agents |

| Asymmetric Reduction | Ketoreductases | If a chiral center were desired | High enantioselectivity |

Future research may focus on engineering enzymes specifically for the synthesis of fluorinated diaryl ethers or for the direct fluorination of aromatic precursors.

The application of green chemistry principles is crucial for the sustainable synthesis of chemical compounds. ijrpc.comchemijournal.comresearchgate.netrroij.com The synthesis of this compound can be made more environmentally friendly by considering several of the twelve principles of green chemistry.

Safer Solvents and Auxiliaries: The use of hazardous organic solvents should be minimized or replaced with greener alternatives such as water, supercritical fluids, or bio-based solvents. nih.gov The synthesis of diaryl ethers has been demonstrated in supercritical carbon dioxide, which is a non-flammable and environmentally benign solvent. rsc.orgrsc.orgnih.gov

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. ijrpc.com Palladium-catalyzed cross-coupling reactions for diaryl ether synthesis and enzymatic catalysis for amide formation are examples of this principle in action.

Design for Energy Efficiency: Continuous flow processes can be more energy-efficient than batch processes due to better heat transfer and reduced reaction times. nih.gov Microwave-assisted synthesis can also significantly reduce reaction times and energy consumption. researchgate.net

Use of Renewable Feedstocks: While the synthesis of this specific molecule from renewable feedstocks may be challenging, research into bio-based starting materials for aromatic compounds is an active area of green chemistry.

A recent development in the synthesis of fluorinated compounds is the use of PFAS-free reagents, which provides a more environmentally friendly route for introducing fluorine into molecules. sciencedaily.com Such an approach could be explored for the synthesis of the fluorinated precursors of the target molecule.

Chemical Reactivity and Derivatization Strategies of 3 Fluoro 4 4 Formylphenoxy Benzamide

Reactivity Profile of the Formyl Group

The aldehyde (formyl) functionality is a cornerstone of the molecule's reactivity, offering numerous avenues for synthetic modification. It serves as an electrophilic center, readily undergoing transformations that allow for the extension of the carbon skeleton or conversion into other functional groups.

Electrophilic Transformations

The carbonyl carbon of the formyl group is highly electrophilic and is a prime target for nucleophilic attack. A significant transformation in this category is the Wittig reaction, which converts aldehydes into alkenes. wikipedia.orglibretexts.orglumenlearning.com This reaction involves a triphenyl phosphonium (B103445) ylide, known as a Wittig reagent, and is a reliable method for forming carbon-carbon double bonds at the precise location of the carbonyl group. jove.com

The stereochemical outcome of the Wittig reaction is largely dependent on the nature of the ylide used. Unstabilized ylides typically yield (Z)-alkenes, while stabilized ylides, which contain electron-withdrawing groups, predominantly form (E)-alkenes. wikipedia.orgjove.com This selectivity allows for controlled synthesis of specific alkene isomers.

Table 1: Examples of Wittig Reactions on Aromatic Aldehydes This table is based on general knowledge of the Wittig reaction and illustrates potential outcomes for the formyl group on the target molecule.

| Wittig Reagent | Expected Alkene Product from 3-Fluoro-4-(4-formylphenoxy)benzamide | Predominant Stereochemistry |

|---|---|---|

| Methylenetriphenylphosphorane (Ph₃P=CH₂) | 3-Fluoro-4-(4-vinylphenoxy)benzamide | Not applicable |

| Ethylidenetriphenylphosphorane (Ph₃P=CHCH₃) | 3-Fluoro-4-(4-(prop-1-en-1-yl)phenoxy)benzamide | Z-isomer |

| (Methoxycarbonylmethylene)triphenylphosphorane (Ph₃P=CHCO₂Me) | Methyl 3-(4-(4-carbamoyl-2-fluorophenoxy)phenyl)acrylate | E-isomer |

Reductive and Oxidative Manipulations

The formyl group's oxidation state can be readily altered. Reductive amination, for example, is a powerful method for converting aldehydes into amines. masterorganicchemistry.comresearchgate.net This two-step process, often performed in a single pot, involves the initial formation of an imine by reaction with a primary or secondary amine, followed by in-situ reduction. masterorganicchemistry.com Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the imine in the presence of the starting aldehyde. masterorganicchemistry.com

Conversely, the formyl group can be oxidized to a carboxylic acid using a variety of standard oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃/H₂SO₄). This would yield 4-(4-carbamoyl-2-fluorophenoxy)benzoic acid, providing another key intermediate for further derivatization, such as ester or amide formation.

Reactivity of the Phenoxy Linkage

The diaryl ether linkage is generally characterized by its high stability, a consequence of the strong C-O bond. rsc.org Cleavage of this bond is challenging and typically requires harsh reaction conditions. libretexts.org

Methods for diaryl ether cleavage include:

Acidic Cleavage: Treatment with strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr) at high temperatures can cleave ethers. libretexts.orgmasterorganicchemistry.com However, diaryl ethers are particularly resistant to this method compared to alkyl aryl ethers. libretexts.org

Reductive Cleavage: Certain protocols utilizing transition-metal-free conditions, such as the combination of an alkali metal base (like potassium tert-butoxide) and a silane, have been shown to rupture C–O bonds in aromatic ethers. researchgate.net

Electrochemical Methods: Recent advancements have demonstrated the cleavage of diaryl ether bonds via electrochemical nucleophilic aromatic substitution (SNAr), offering a milder alternative to traditional methods. rsc.orgrsc.org

Despite these methods, the phenoxy linkage in this compound is expected to be robust under most synthetic conditions, allowing for selective manipulation of the formyl and benzamide (B126) moieties without disrupting the core diaryl ether structure.

Influence of Fluorine Substitution on Aromatic Ring Reactivity

The fluorine atom on the benzamide ring significantly modulates the electronic properties and, consequently, the chemical reactivity of that ring. Fluorine exerts two opposing electronic effects: a strong electron-withdrawing inductive effect (-I) and a moderate electron-donating resonance effect (+R). uci.edu

Conversely, for nucleophilic aromatic substitution (SNAr) , the fluorine atom is an activating group. masterorganicchemistry.comlibretexts.org The electron-withdrawing nature of fluorine stabilizes the negatively charged Meisenheimer complex intermediate, which is the rate-determining step in SNAr reactions. libretexts.org This makes the positions ortho and para to the fluorine susceptible to attack by strong nucleophiles, potentially leading to the displacement of the fluorine atom itself. The order of reactivity for halogens in SNAr is F > Cl > Br > I, which is opposite to the trend in SN2 reactions, highlighting the importance of the stabilization of the intermediate over the C-X bond strength. masterorganicchemistry.com

Mechanistic Investigations of Key Reactions

Role of Reaction Conditions on Mechanistic Pathways

Reaction conditions play a pivotal role in dictating the outcome and mechanism of transformations involving this molecule.

In the Wittig reaction , the choice of solvent and the presence or absence of lithium salts can profoundly affect the stereochemical outcome. wikipedia.org For unstabilized ylides, salt-free conditions favor kinetic control, leading to the Z-alkene via an early, irreversible formation of the oxaphosphetane intermediate. The presence of lithium salts can lead to equilibration of intermediates, sometimes altering the Z/E ratio. wikipedia.org

For diaryl ether cleavage , the mechanism is highly dependent on the chosen methodology. Acid-catalyzed cleavage proceeds via protonation of the ether oxygen, followed by nucleophilic attack. masterorganicchemistry.com Electrochemical methods, on the other hand, may proceed through an electrooxidative dearomatization pathway, generating a cationic intermediate that facilitates nucleophilic attack. rsc.org

Finally, any potential nucleophilic aromatic substitution on the fluorinated ring would be sensitive to the solvent and the nature of the nucleophile. Polar aprotic solvents are typically used to solvate the cation of the nucleophilic salt, leaving a "naked" and highly reactive anion to attack the electron-deficient aromatic ring.

Isotopic Labeling and Kinetic Isotope Effect Studies

Isotopic labeling is a powerful technique employed to trace the metabolic fate of molecules and to elucidate reaction mechanisms. In the context of this compound, strategic incorporation of heavier isotopes at specific atomic positions can provide invaluable insights into its chemical reactivity. The primary isotopes of interest for this compound would include deuterium (B1214612) (²H), carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), and oxygen-18 (¹⁸O).

The formyl (CHO) group is a prime target for isotopic labeling. Substitution of the aldehydic proton with deuterium to form 3-fluoro-4-(4-deuteroformylphenoxy)benzamide allows for the investigation of reactions where the cleavage of the C-H bond is the rate-determining step. This is achieved through the study of the kinetic isotope effect (KIE), which is the ratio of the rate constant of the reaction with the light isotope to that with the heavy isotope (kH/kD). A significant primary KIE (typically > 2) would indicate that the C-H bond is broken in the rate-limiting step of the reaction. wikipedia.orgprinceton.edulibretexts.org

Furthermore, the carbonyl carbon of the formyl group can be enriched with ¹³C. This allows for the tracking of the carbon atom through various reaction pathways using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). numberanalytics.com Similarly, the amide nitrogen can be labeled with ¹⁵N to study reactions involving the benzamide moiety.

Kinetic isotope effect studies can differentiate between proposed reaction mechanisms. For instance, in a reduction of the aldehyde to an alcohol, a primary KIE would be expected if the transfer of a hydride to the carbonyl carbon is the slow step. Conversely, a secondary KIE might be observed if the isotopic substitution is at a position adjacent to the reacting center, which can provide information about changes in hybridization at that center during the transition state. wikipedia.orglibretexts.org

The following interactive table outlines potential isotopic labeling strategies for this compound and their applications in mechanistic studies.

| Isotopically Labeled Atom | Labeled Position | Potential Application in Mechanistic Studies |

| Deuterium (²H) | Aldehydic Hydrogen | Study of primary kinetic isotope effects in oxidation, reduction, and other reactions involving the formyl C-H bond cleavage. |

| Carbon-13 (¹³C) | Carbonyl Carbon | Tracing the carbon skeleton in multi-step syntheses and metabolic studies using NMR and MS. |

| Nitrogen-15 (¹⁵N) | Amide Nitrogen | Investigation of reactions involving the amide group, such as hydrolysis or rearrangement, through NMR spectroscopy. |

| Oxygen-18 (¹⁸O) | Carbonyl Oxygen | Mechanistic studies of hydration, acetal (B89532) formation, and other nucleophilic additions to the carbonyl group. |

Synthesis of Complex Molecular Architectures and Hybrid Compounds

The unique structural features of this compound, namely the reactive aldehyde group and the stable benzamide moiety, make it a versatile building block for the synthesis of more complex molecular architectures and hybrid compounds.

Integration into Multi-Component Reactions (e.g., Groebke–Blackburn–Bienaymé Reaction for Covalent Organic Frameworks Precursors)

Multi-component reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the reactants. The Groebke–Blackburn–Bienaymé (GBB) reaction is a prominent example of a three-component reaction that typically involves an amidine, an aldehyde, and an isocyanide to produce substituted imidazo[1,2-a]pyridines and related heterocyclic scaffolds. nih.govnih.gov

The products of such GBB reactions can serve as precursors for the synthesis of Covalent Organic Frameworks (COFs). nih.gov COFs are a class of porous crystalline polymers with well-defined structures, which are constructed from organic building blocks linked by strong covalent bonds. The GBB-derived products from this compound could be designed to have additional reactive sites, allowing them to be polymerized into 2D or 3D COF structures. The inherent properties of the benzamide and the newly formed imidazole (B134444) ring system would be imparted to the resulting COF, potentially leading to materials with interesting gas sorption, catalytic, or photophysical properties.

The table below illustrates a potential Groebke–Blackburn–Bienaymé reaction involving this compound.

| Reactant 1 (Aldehyde) | Reactant 2 (Amidine) | Reactant 3 (Isocyanide) | Potential Product Application |

| This compound | 2-Aminopyridine | tert-Butyl isocyanide | Precursor for Covalent Organic Frameworks (COFs), Novel heterocyclic scaffolds for medicinal chemistry |

| This compound | 2-Aminopyrimidine | Cyclohexyl isocyanide | Building block for functional materials, Ligand for metal complexes |

| This compound | 2-Aminopyrazine | Benzyl isocyanide | Component for supramolecular assemblies, Intermediate for further synthetic transformations |

Derivatization for Specialized Synthetic Precursors

The chemical reactivity of the formyl and benzamide groups in this compound allows for a wide range of derivatization reactions, leading to the formation of specialized synthetic precursors with tailored functionalities. obrnutafaza.hrresearchgate.net These precursors can then be utilized in the synthesis of a diverse array of more complex molecules.

The aldehyde functionality is particularly versatile. It can undergo nucleophilic addition reactions with various reagents to yield alcohols, amines, and cyanohydrins. Condensation reactions with amines, hydrazines, and hydroxylamines can produce imines, hydrazones, and oximes, respectively. These derivatives are not only stable compounds in their own right but also serve as intermediates for further transformations. For instance, the reduction of the formyl group to a primary alcohol provides a site for esterification or etherification.

The benzamide moiety, while generally more stable, can also be derivatized. Under forcing conditions, it can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to esters, acid chlorides, or other amides. nih.gov Reduction of the amide can yield the corresponding amine.

These derivatization strategies significantly expand the synthetic utility of this compound, transforming it into a versatile platform for accessing a wide range of functionalized molecules. The following table summarizes some key derivatization reactions and the resulting specialized synthetic precursors.

| Functional Group | Derivatization Reaction | Reagent(s) | Resulting Functional Group | Potential Application of Precursor |

| Aldehyde | Reduction | Sodium borohydride (B1222165) (NaBH₄) | Primary Alcohol | Synthesis of esters, ethers, and polyesters. |

| Aldehyde | Reductive Amination | Amine, Sodium cyanoborohydride (NaBH₃CN) | Secondary/Tertiary Amine | Building block for pharmaceuticals and agrochemicals. |

| Aldehyde | Wittig Reaction | Phosphonium ylide | Alkene | Precursor for polymers and complex organic molecules. |

| Aldehyde | Knoevenagel Condensation | Active methylene (B1212753) compound, base | α,β-Unsaturated system | Intermediate for Michael additions and other conjugate additions. |

| Benzamide | Hydrolysis | Strong acid or base | Carboxylic Acid | Synthesis of esters, acid chlorides, and other amides. |

| Benzamide | Hofmann Rearrangement | Bromine, Sodium hydroxide (B78521) | Aniline derivative | Precursor for dyes, polymers, and pharmaceuticals. |

Advanced Spectroscopic and Structural Characterization of 3 Fluoro 4 4 Formylphenoxy Benzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic compounds by observing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons in a molecule. For 3-Fluoro-4-(4-formylphenoxy)benzamide, one would expect to observe distinct signals for the aromatic protons on both benzene (B151609) rings, the aldehyde proton, and the amide protons. The fluorine atom would likely cause splitting of adjacent proton signals, providing further structural information.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy provides information about the different carbon environments in a molecule. For this compound, distinct signals would be expected for each of the 14 carbon atoms, including the carbonyl carbons of the amide and aldehyde groups, the carbon atoms of the two aromatic rings, and the carbon atom bonded to the fluorine.

Two-Dimensional NMR Correlation Techniques (e.g., HSQC, HMBC, COSY)

Two-dimensional NMR techniques are used to establish correlations between different nuclei in a molecule, aiding in the complete assignment of ¹H and ¹³C NMR spectra.

HSQC (Heteronuclear Single Quantum Coherence) would show correlations between protons and the carbon atoms to which they are directly attached.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range correlations between protons and carbons (typically 2-3 bonds), which is crucial for connecting the different fragments of the molecule.

COSY (Correlation Spectroscopy) would indicate which protons are coupled to each other, helping to identify adjacent protons in the aromatic rings.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass of a molecule, which can be used to determine its elemental formula. For this compound (C₁₄H₁₀FNO₃), HRMS would be able to confirm this exact molecular formula.

Electrospray Ionization (ESI) Techniques

Electrospray Ionization (ESI) is a soft ionization technique used in mass spectrometry that is particularly useful for analyzing polar molecules. In ESI-MS, this compound would likely be observed as a protonated molecule [M+H]⁺ or as an adduct with other ions present in the solvent, such as [M+Na]⁺.

Without access to published experimental data, a detailed analysis and presentation of the spectroscopic and structural characteristics of this compound, as requested in the article outline, cannot be provided.

Vibrational Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate at specific frequencies. The resulting spectrum displays absorption bands corresponding to the distinct functional groups within the molecule's structure. For this compound, the spectrum is expected to be complex, showing characteristic peaks for its amide, aldehyde, aryl ether, and fluoro-substituted aromatic components.

The analysis of its structure allows for the prediction of characteristic absorption bands. The primary amide group is expected to show strong N-H stretching vibrations. The two carbonyl groups—one from the amide and one from the aldehyde—will produce intense C=O stretching absorptions, typically in the range of 1650-1700 cm⁻¹. The aldehyde C-H bond should also present a distinct, sharp peak. Aromatic C=C stretching and C-H bending vibrations, along with the C-O-C stretch of the ether linkage and the C-F stretch, further contribute to the compound's unique infrared signature. scbt.com

Table 1: Predicted FTIR Spectral Data for this compound This table is based on established vibrational frequencies for known functional groups and does not represent experimentally measured data.

| Predicted Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |

| N-H Stretch | Primary Amide | 3350 - 3180 (two bands) | Medium - Strong |

| Aromatic C-H Stretch | Aryl | 3100 - 3000 | Medium |

| Aldehyde C-H Stretch | Aldehyde | 2850 - 2800 & 2750 - 2700 | Weak - Medium |

| Amide C=O Stretch (Amide I) | Primary Amide | ~1650 | Strong |

| Aldehyde C=O Stretch | Aldehyde | ~1700 | Strong |

| Aromatic C=C Stretch | Aryl | 1600 - 1450 | Medium |

| N-H Bend (Amide II) | Primary Amide | ~1640 | Medium |

| Aryl Ether C-O-C Stretch (asymm.) | Aryl Ether | 1270 - 1230 | Strong |

| C-F Stretch | Aryl-F | 1250 - 1100 | Strong |

| Aryl Ether C-O-C Stretch (symm.) | Aryl Ether | 1050 - 1010 | Medium |

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. While FTIR is sensitive to polar bonds and changes in dipole moment, Raman is more sensitive to non-polar, symmetric bonds. For this compound, Raman spectroscopy would be particularly effective for observing the symmetric vibrations of the aromatic rings and the C=C bonds. The carbonyl (C=O) stretching vibrations are also typically observable in Raman spectra. The C-F bond, while polar, can also produce a characteristic Raman signal. This technique provides valuable confirmatory data to complement FTIR analysis.

Table 2: Predicted Raman Active Modes for this compound This table is based on typical Raman shifts for relevant functional groups and does not represent experimentally measured data.

| Predicted Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) | Expected Intensity |

| Aromatic C-H Stretch | Aryl | 3100 - 3000 | Strong |

| Aldehyde C=O Stretch | Aldehyde | ~1690 | Medium |

| Amide C=O Stretch | Primary Amide | ~1650 | Medium |

| Aromatic Ring Breathing | Aryl | ~1600 (symmetric) | Strong |

| Aromatic Ring Breathing | Aryl | ~1000 (trigonal) | Strong |

| C-O-C Stretch | Aryl Ether | 1270 - 1230 | Weak |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Molecules containing π-systems and chromophores, such as the aromatic rings and carbonyl groups in this compound, absorb UV or visible light to promote electrons to higher energy orbitals. The benzamide (B126) and benzaldehyde (B42025) portions of the molecule contain conjugated systems that are expected to result in strong absorbance in the UV region.

Table 3: Predicted UV-Vis Absorption Data for this compound This table outlines the expected electronic transitions and is not based on experimental measurement.

| Electronic Transition | Chromophore | Expected λmax Range (nm) |

| π → π | Phenyl rings, C=O (amide), C=O (aldehyde) | 200 - 280 |

| n → π | C=O (amide), C=O (aldehyde), Ether Oxygen | 280 - 350 |

Computational and Theoretical Investigations of 3 Fluoro 4 4 Formylphenoxy Benzamide

Quantum Chemical Calculation Methodologies

Quantum chemical calculations are instrumental in predicting the geometric and electronic properties of molecules, offering insights that complement experimental data.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure Optimization

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. It is based on the principle that the energy of a molecule can be determined from its electron density. In a typical study, the initial step would be to perform a geometry optimization of the 3-Fluoro-4-(4-formylphenoxy)benzamide molecule. This process systematically alters the molecular structure to find the arrangement with the lowest possible energy, known as the ground state. This optimized geometry provides crucial information about bond lengths, bond angles, and dihedral angles.

Basis Set Selection and Functional Evaluation (e.g., B3LYP, 6-311++G(d,p))

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. The functional, such as the widely used Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional, approximates the exchange-correlation energy, a key component of the total electronic energy.

The basis set is a set of mathematical functions used to construct the molecular orbitals. A larger and more flexible basis set generally yields more accurate results. The 6-311++G(d,p) basis set is a popular choice that provides a good balance between accuracy and computational cost. The "++" indicates the inclusion of diffuse functions on both heavy atoms and hydrogen atoms, which are important for describing weakly bound electrons. The "(d,p)" denotes the addition of polarization functions, which allow for more flexibility in the shape of the orbitals and a more accurate description of chemical bonding.

Electronic Structure Analysis

Once the molecular geometry is optimized, a variety of analyses can be performed to understand the electronic properties of this compound.

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Gap Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small HOMO-LUMO gap suggests that the molecule is more easily excitable and therefore more reactive. This analysis would reveal the regions of the this compound molecule that are most likely to be involved in chemical reactions.

Below is a hypothetical data table illustrating the kind of information that would be generated from a HOMO-LUMO analysis. Note: This data is illustrative and not based on actual calculations for the specified compound.

| Parameter | Energy (eV) |

| HOMO Energy | -6.50 |

| LUMO Energy | -1.50 |

| HOMO-LUMO Gap | 5.00 |

This is an interactive data table. You can sort and filter the data as needed.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules. The MEP map is typically color-coded, with red indicating regions of negative electrostatic potential (electron-rich areas, prone to electrophilic attack) and blue indicating regions of positive electrostatic potential (electron-poor areas, prone to nucleophilic attack). Green and yellow represent areas with intermediate potential.

For this compound, an MEP map would highlight the electronegative oxygen and nitrogen atoms as regions of negative potential and the hydrogen atoms of the amide group as regions of positive potential.

Charge Distribution Analysis (e.g., Mulliken Charges)

A hypothetical data table of Mulliken charges is presented below to show what this data would look like. Note: This data is for illustrative purposes only.

| Atom | Mulliken Charge |

| F | -0.25 |

| O (carbonyl) | -0.50 |

| N | -0.40 |

| C (carbonyl) | +0.45 |

This is an interactive data table. You can sort and filter the data as needed.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study charge transfer, hyperconjugative interactions, and bonding in molecular systems. For this compound, NBO analysis provides deep insights into the molecule's electronic structure, stability, and the nature of its intramolecular interactions. This analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structures of lone pairs and chemical bonds.

Key interactions within this compound that are elucidated by NBO analysis include:

Intramolecular Charge Transfer: The analysis reveals charge delocalization from the oxygen lone pairs of the ether and formyl groups, as well as the nitrogen lone pair of the amide group, to the antibonding orbitals (π*) of the aromatic rings.

Hyperconjugative Effects: Interactions between the π orbitals of the benzene (B151609) rings and the σ* orbitals of adjacent C-H or C-C bonds are quantified, highlighting the stabilizing effects of hyperconjugation.

Hybridization: NBO analysis determines the hybridization of atomic orbitals for each atom, providing a quantitative measure of their bonding characteristics, which can be correlated with molecular geometry.

These interactions are crucial for understanding the molecule's electronic properties and reactivity. The delocalization of electron density across the ether linkage and the two aromatic rings creates a conjugated system that influences the molecule's spectroscopic and chemical behavior.

Table 1: Illustrative Second-Order Perturbation Theory Analysis of Donor-Acceptor Interactions in this compound This table presents hypothetical but representative data for the major stabilizing interactions expected within the molecule based on NBO analysis of similar structures.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (1) N | π* (C=O, Amide) | 55.8 | n → π |

| LP (2) O (Ether) | π (C-C, Benzene Ring) | 25.3 | n → π |

| π (C=C, Ring 1) | π (C=C, Ring 2) | 18.5 | π → π |

| π (C=C, Ring 2) | π (C=O, Formyl) | 15.1 | π → π |

| σ (C-H) | σ (C-C) | 4.2 | σ → σ* |

Prediction of Spectroscopic Properties

Theoretical vibrational spectroscopy, performed using methods like Density Functional Theory (DFT), is an indispensable tool for assigning and interpreting the infrared (IR) and Raman spectra of complex molecules such as this compound. rsc.org By calculating the harmonic vibrational frequencies, researchers can predict the positions of absorption bands and scattering peaks, which correspond to specific molecular motions.

The computational process begins with the optimization of the molecule's geometry to find its lowest energy conformation. Following this, frequency calculations are performed, typically using functionals like B3LYP combined with a suitable basis set (e.g., 6-311++G(d,p)). The output provides a list of vibrational modes, their corresponding frequencies (usually in cm⁻¹), and their IR and Raman intensities.

Because theoretical calculations often overestimate vibrational frequencies due to the neglect of anharmonicity and basis set limitations, the computed wavenumbers are typically scaled by an empirical factor to improve agreement with experimental data. nih.gov A detailed analysis of the potential energy distribution (PED) is also performed to assign the calculated frequencies to specific types of vibrations, such as stretching, bending, or torsional modes of different functional groups.

For this compound, key vibrational modes of interest include:

N-H stretching of the amide group.

C=O stretching from both the amide and formyl groups.

C-O-C stretching of the ether linkage.

C-F stretching on the fluorinated benzene ring.

Vibrations associated with the aromatic rings (e.g., C-H stretching, ring breathing modes).

The simultaneous activation of certain modes in both IR and Raman spectra can indicate charge transfer interactions through the molecule's π-conjugated system. rsc.orgnih.gov

Table 2: Representative Calculated Vibrational Frequencies and Assignments for this compound This table contains hypothetical but typical vibrational data derived from DFT calculations for similar benzamide (B126) derivatives.

| Vibrational Mode | Calculated Frequency (cm⁻¹, Scaled) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) | Assignment (PED) |

|---|---|---|---|---|

| ν(N-H) | 3450 | 85.2 | 15.6 | N-H stretch |

| ν(C-H) aromatic | 3085 | 20.1 | 120.5 | Aromatic C-H stretch |

| ν(C=O) formyl | 1705 | 195.4 | 45.3 | Formyl C=O stretch |

| ν(C=O) amide | 1680 | 210.8 | 50.1 | Amide I band (C=O stretch) |

| δ(N-H) | 1540 | 110.3 | 30.7 | Amide II band (N-H bend) |

| ν(C-O-C) asym | 1250 | 150.6 | 25.9 | Asymmetric C-O-C ether stretch |

| ν(C-F) | 1150 | 130.2 | 10.4 | C-F stretch |

Time-Dependent Density Functional Theory (TD-DFT) is a widely used quantum chemical method for predicting the electronic absorption spectra (UV-Vis) of molecules. nih.gov For this compound, TD-DFT calculations can determine the vertical excitation energies, corresponding wavelengths (λmax), and oscillator strengths (f) of electronic transitions.

These calculations are typically performed on the previously optimized ground-state geometry. A variety of exchange-correlation functionals, including hybrid functionals (e.g., B3LYP, PBE0) and range-separated functionals (e.g., CAM-B3LYP, ωB97XD), are assessed to find the best agreement with experimental data where available. researchgate.net The inclusion of a solvent model, such as the Polarizable Continuum Model (PCM), is crucial for simulating spectra in solution, as solvent polarity can significantly shift absorption maxima.

Analysis of the molecular orbitals involved in the primary electronic transitions provides insight into their nature. For a conjugated system like this compound, the lowest energy transitions are typically π → π* transitions, originating from the highest occupied molecular orbital (HOMO) and terminating in the lowest unoccupied molecular orbital (LUMO). These orbitals are often delocalized across the aromatic rings and the linking ether and amide groups. The calculations can reveal the specific contributions of different molecular fragments to these frontier orbitals.

Table 3: Predicted Electronic Transitions for this compound via TD-DFT This table shows hypothetical TD-DFT results, illustrating typical electronic transitions for an aromatic amide.

| Transition | Excitation Energy (eV) | Wavelength λ (nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|---|

| S₀ → S₁ | 3.85 | 322 | 0.45 | HOMO → LUMO (π → π) |

| S₀ → S₂ | 4.21 | 294 | 0.12 | HOMO-1 → LUMO (π → π) |

| S₀ → S₃ | 4.55 | 272 | 0.38 | HOMO → LUMO+1 (π → π) |

| S₀ → S₄ | 4.98 | 249 | 0.08 | HOMO-2 → LUMO (π → π) |

Computational prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using DFT has become a standard method for structure verification and assignment of complex spectra. researchgate.netrsc.org For this compound, theoretical calculations of ¹H and ¹³C chemical shifts are performed using the Gauge-Independent Atomic Orbital (GIAO) method. nih.gov

The procedure involves optimizing the molecular geometry at a specific level of theory (e.g., B3LYP/6-311G(d,p)) and then performing the NMR calculation with a different, often larger, basis set. researchgate.net The inclusion of a solvent model is critical for accurate predictions, as solvent effects can significantly alter chemical shifts. nih.gov The calculated absolute shieldings (σ) are then converted to chemical shifts (δ) by referencing them to the calculated shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS), computed at the same level of theory.

These theoretical calculations are invaluable for:

Assigning complex spectra: Distinguishing between chemically similar protons or carbons in the aromatic regions.

Confirming structure: Matching the calculated spectrum to the experimental one provides strong evidence for the proposed molecular structure.

Studying conformational effects: Chemical shifts can be calculated for different conformers to understand how molecular geometry influences the NMR spectrum.

The accuracy of the prediction depends heavily on the choice of functional and basis set, with functionals like WP04 and ωB97X-D often providing high accuracy for ¹H and ¹³C shifts, respectively. researchgate.net

Table 4: Comparison of Hypothetical Experimental and Calculated ¹³C NMR Chemical Shifts (δ, ppm) for this compound This table illustrates the typical agreement between experimental and DFT-calculated NMR chemical shifts.

| Carbon Atom | Calculated δ (ppm) | Hypothetical Experimental δ (ppm) | Difference |Δδ| |

|---|---|---|---|

| C=O (Formyl) | 190.5 | 191.2 | 0.7 |

| C=O (Amide) | 165.8 | 166.5 | 0.7 |

| C-F | 158.3 (d, ¹JCF) | 159.1 | 0.8 |

| C-O (Ether, Ring 1) | 152.1 | 152.9 | 0.8 |

| C-O (Ether, Ring 2) | 161.4 | 162.0 | 0.6 |

| Aromatic CHs | 115.0 - 132.0 | 115.5 - 132.8 | ~0.5-1.0 |

Theoretical Elucidation of Reaction Mechanisms and Pathways

Computational chemistry provides powerful tools for investigating the mechanisms of chemical reactions, offering insights into transition states, reaction intermediates, and activation energies that are often difficult to obtain experimentally. For this compound, theoretical studies can elucidate the pathways for its synthesis and potential subsequent reactions.

The synthesis of this molecule likely involves the formation of an amide bond and an ether linkage. A common route for the amide bond formation is the reaction between a carboxylic acid (or its activated derivative, like an acyl chloride) and an amine. DFT calculations can be employed to model this reaction's potential energy surface. researchgate.netresearchgate.net This involves:

Locating Reactants and Products: The geometries of the starting materials (e.g., 3-fluoro-4-phenoxybenzoic acid and ammonia (B1221849)/amine) and the final product are optimized.

Identifying Transition States (TS): Computational methods are used to find the saddle point on the potential energy surface that connects reactants to products. The structure of the TS reveals the geometry of the molecule at the peak of the energy barrier. For amide formation, this often involves a tetrahedral intermediate. nih.gov

Calculating Activation Energies: The energy difference between the transition state and the reactants gives the activation energy (Ea), which is a key determinant of the reaction rate. A lower activation energy implies a faster reaction.

Mapping the Reaction Coordinate: The Intrinsic Reaction Coordinate (IRC) method can be used to confirm that the identified transition state correctly connects the reactants and products.

By comparing the activation energies of different possible pathways (e.g., concerted vs. stepwise mechanisms, or catalyzed vs. uncatalyzed reactions), the most favorable reaction mechanism can be determined. For instance, studies on similar amide formations have explored how catalysts can stabilize the transition state and lower the activation barrier. Computational analysis can thus guide the optimization of synthetic conditions by predicting the most efficient reaction pathways. researchgate.net

Advanced Bonding and Interaction Analyses

Beyond standard orbital analysis, advanced computational techniques offer a more detailed picture of chemical bonding and non-covalent interactions within this compound. These methods visualize and quantify electron density features to describe bonding in real space.

Electron Localization Function (ELF): ELF is a function of electron density that reveals regions of space where electron pairs are localized, such as covalent bonds and lone pairs. An ELF analysis for the target molecule would map out the high-localization domains corresponding to the C-C, C-H, C=O, C-N, and C-F bonds, as well as the lone pairs on the oxygen, nitrogen, and fluorine atoms. This provides a clear visual representation of the molecule's Lewis structure and can highlight areas of high electron density that are important for reactivity.

Reduced Density Gradient (RDG): The RDG method, often visualized in conjunction with Non-Covalent Interactions (NCI) plots, is used to identify and characterize weak, non-covalent interactions. By plotting the RDG against the electron density, regions corresponding to van der Waals interactions, hydrogen bonds, and steric clashes can be visualized as distinct surfaces. For this compound, RDG analysis would be particularly useful for studying potential intramolecular hydrogen bonds (e.g., involving the amide N-H and the ether oxygen) and π-π stacking interactions between the two aromatic rings, which influence the molecule's preferred conformation.

Localized Orbital Locator (LOL): Similar to ELF, the Localized Orbital Locator (LOL) is based on the kinetic energy density and provides a clear picture of bonding regions and lone pairs. LOL profiles offer a complementary view of electron localization, with high LOL values indicating regions where electrons are highly localized, such as in the middle of covalent bonds or in lone pair regions. This analysis helps in understanding the covalent character and strength of the various bonds within the molecule.

Together, these advanced analyses provide a comprehensive, real-space understanding of the electronic structure, bonding, and intermolecular forces that govern the properties and behavior of this compound.

Theoretical Studies on Non-linear Optical Properties

No data available.

Applications in Advanced Organic Synthesis and Materials Science

Strategic Role as a Synthetic Intermediate for Complex Molecules

The inherent functionalities of 3-Fluoro-4-(4-formylphenoxy)benzamide position it as a strategic intermediate in the multistep synthesis of complex organic molecules. The aldehyde group serves as a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

Key Synthetic Transformations:

Reductive Amination: The formyl group can readily undergo reductive amination with primary or secondary amines to introduce diverse nitrogen-containing substituents. This is a cornerstone reaction for the synthesis of many biologically active compounds.

Wittig and Related Olefinations: Reaction with phosphorus ylides (Wittig reaction) or related reagents can convert the aldehyde into a carbon-carbon double bond, enabling the extension of the molecule's carbon skeleton.

Aldol (B89426) and Other Condensation Reactions: The aldehyde can participate in aldol condensations and other related reactions to form α,β-unsaturated systems or more complex polyketide-like structures.

Oxidation and Reduction: The aldehyde can be oxidized to a carboxylic acid or reduced to an alcohol, providing further avenues for functional group interconversion and the introduction of new reactive sites.

The presence of the fluorine atom can impart unique properties to the final target molecules, such as increased metabolic stability and altered binding affinities, which is of particular interest in medicinal chemistry. The benzamide (B126) moiety can also be a key pharmacophore or be further modified.

| Reaction Type | Reagents | Resulting Functional Group |

| Reductive Amination | R₂NH, NaBH(OAc)₃ | Tertiary Amine |

| Wittig Reaction | Ph₃P=CHR | Alkene |

| Oxidation | KMnO₄ | Carboxylic Acid |

| Reduction | NaBH₄ | Alcohol |

Contributions to the Synthesis of Specialized Chemical Building Blocks

Beyond its direct use in the synthesis of a final target molecule, this compound can be employed to create more elaborate, specialized building blocks. These new intermediates can then be used in subsequent synthetic endeavors.

For instance, the aldehyde can be converted into a variety of heterocyclic systems through reactions with dinucleophiles. Reaction with a hydrazine (B178648) derivative could yield a pyrazole, while reaction with a hydroxylamine (B1172632) could form an isoxazole. These heterocycles are prevalent in many pharmaceutical and agrochemical compounds.

Furthermore, the benzamide nitrogen can, under certain conditions, be involved in cyclization reactions, or the entire benzamide group can act as a directing group in ortho-metalation reactions, allowing for further functionalization of the aromatic ring.

Development of Fluorine-Containing Organic Materials

The incorporation of fluorine into organic materials can lead to enhanced thermal stability, chemical resistance, and unique optical and electronic properties. This compound serves as a potential monomer for the creation of such advanced materials.

The bifunctional nature of molecules derived from this compound (for example, after conversion of the aldehyde to another reactive group like an amine or carboxylic acid) would allow it to be used in step-growth polymerization.

Potential Polymer Architectures:

Polyamides: If the aldehyde is converted to a carboxylic acid, the resulting molecule could be polymerized with a diamine to form a fluorinated polyamide. These polymers are known for their high thermal stability and mechanical strength.

Polyimides: Conversion of the aldehyde to an amine would generate a diamine that could be polymerized with a dianhydride to produce polyimides. Fluorinated polyimides are noted for their excellent thermal and oxidative stability, low dielectric constants, and optical transparency. rsc.orgmdpi.comscielo.br

Poly(azomethine)s: The aldehyde group can directly react with a diamine via polycondensation to form poly(azomethine)s, also known as polyimines or Schiff base polymers. These materials are often semi-crystalline and can exhibit interesting electronic and optical properties.

The fluorine atom in the polymer backbone would be expected to enhance solubility in organic solvents, reduce water absorption, and lower the dielectric constant, all desirable properties for advanced materials used in microelectronics and aerospace applications. researchgate.netmdpi.com

| Polymer Type | Co-monomer | Key Polymer Properties |

| Polyamide | Diamine | High thermal stability, mechanical strength |

| Polyimide | Dianhydride | Excellent thermal stability, low dielectric constant |

| Poly(azomethine) | Diamine | Semi-crystallinity, electronic/optical properties |

Covalent Organic Frameworks (COFs) are a class of porous crystalline polymers with ordered structures. tcichemicals.comtcichemicals.com They are synthesized from organic building blocks (linkers) that are connected by strong covalent bonds. The aldehyde functionality of this compound makes it a prime candidate for use as a linker in the synthesis of imine-linked COFs. nih.gov

In a typical COF synthesis, the aldehyde-containing linker is reacted with a multitopic amine (e.g., a triamine or tetra-amine) under solvothermal conditions. The reversible formation of imine bonds allows for the self-healing and crystallization of the porous framework. The resulting COF would have a structure defined by the geometry of the linkers.

The inclusion of the this compound moiety into a COF structure would introduce several features:

Fluorine Functionalization: The fluorine atoms would line the pores of the COF, potentially increasing its hydrophobicity and leading to selective adsorption of fluorinated molecules. The introduction of fluorine can also enhance the stability of the COF. nih.gov

Amide Functionality: The benzamide groups would provide sites for hydrogen bonding, which could influence the framework's stability and its interactions with guest molecules.

Tunable Porosity: The size and shape of the pores could be tuned by selecting different amine co-monomers.

Such fluorinated and amide-functionalized COFs could have potential applications in gas storage and separation, catalysis, and sensing.

Q & A

Q. What are the optimal synthetic routes for 3-Fluoro-4-(4-formylphenoxy)benzamide, and how can purity be ensured?

Methodological Answer:

- Stepwise Synthesis : Begin with fluorinated benzaldehyde intermediates (e.g., 3-Fluoro-4-hydroxybenzaldehyde, CAS 405-05-0 ) for formylphenoxy coupling. Use nucleophilic aromatic substitution or Ullmann-type reactions to attach the benzamide moiety.

- Purification : Employ column chromatography with dichloromethane/ethyl acetate gradients or recrystallization in acetonitrile. Monitor purity via HPLC (>97%) .

- Safety : Conduct hazard assessments for reagents (e.g., dichloromethane, sodium pivalate) and use Ames testing to evaluate mutagenicity risks .

Q. Which analytical techniques are critical for structural confirmation of this compound?

Methodological Answer:

- NMR Spectroscopy : Use , , and -NMR to confirm substituent positions and fluorine coupling patterns .

- X-ray Crystallography : Solve crystal structures using SHELXL for refinement, identifying hydrogen bonding and π-π stacking interactions .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]) .

Advanced Research Questions

Q. How does polymorphism affect the pharmacological activity of this compound?

Methodological Answer:

- Polymorph Screening : Use solvent evaporation or cooling crystallization to isolate forms. Characterize via PXRD and DSC to identify stability hierarchies (e.g., orthorhombic vs. rhombic forms) .

- Bioactivity Correlation : Compare dissolution rates and receptor binding (e.g., κ-opioid receptor [KOR] antagonism) across polymorphs using in vitro assays .

Q. What mechanistic insights support the use of this compound in KOR antagonism and neuroimaging?

Methodological Answer:

- Receptor Occupancy Studies : Perform PET imaging with radiolabeled analogs (e.g., -F3PB) to quantify KOR binding in vivo. Use autoradiography to map brain distribution .

- Preclinical Models : Evaluate anxiolytic effects in rodent forced-swim tests, comparing dose-response curves to LY2456302 (a structural analog) .

Q. How can mechanical plasticity of the crystal structure inform material design?

Methodological Answer:

- Deformation Analysis : Use micro-focus synchrotron X-ray diffraction to map molecular slip mechanisms during bending. Measure Young’s modulus via nanoindentation .

- Layer-Slip Engineering : Modify substituents (e.g., trifluoromethyl groups) to enhance cooperative layer movement while maintaining crystallinity .

Q. How should researchers resolve contradictions in crystallographic data (e.g., disordered vs. ordered structures)?

Methodological Answer:

Q. What strategies optimize reaction conditions for introducing fluorinated substituents?

Methodological Answer:

- Fluorination Techniques : Compare Balz-Schiemann (via diazonium salts) vs. halogen-exchange (e.g., KF/18-crown-6) routes. Monitor yields via -NMR .

- Solvent Optimization : Test polar aprotic solvents (DMF, DMSO) for coupling reactions. Use DoE (Design of Experiments) to balance temperature and catalyst loading .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.